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Compound of Interest

3-Amino-1H-indazole-5-
Compound Name:
carbonitrile

cat. No.: B1315072

CAS Number: 20925-62-6
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3-Amino-1H-indazole-5-
carbonitrile, a key heterocyclic building block in medicinal chemistry. This document details its
chemical properties, synthesis, spectral characteristics, and its significant role in the
development of targeted therapeutics, particularly as a scaffold for kinase inhibitors.

Chemical and Physical Properties

3-Amino-1H-indazole-5-carbonitrile is a stable, solid organic compound. Its fundamental
properties are summarized in the table below.
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Property Value Reference
CAS Number 20925-62-6 [1][21[3]
Molecular Formula CsHsNa [3]
Molecular Weight 158.16 g/mol [3]
Appearance Pale-yellow to yellow solid [4]

Keep in a dark place, inert
Storage [5]
atmosphere, 2-8°C

N#CC1=CC2=C(NN=C2N)C=
c1

SMILES

Synthesis and Experimental Protocols

The synthesis of 3-aminoindazoles often involves the cyclization of an ortho-substituted
benzonitrile with hydrazine.[6][7] A common precursor for 3-Amino-1H-indazole-5-carbonitrile
is a di-substituted benzene ring containing a fluorine atom and a cyano group, which
undergoes nucleophilic aromatic substitution with hydrazine.

A detailed experimental protocol, adapted from the synthesis of the isomeric 3-amino-1H-
indazole-4-carbonitrile, is provided below.[4]

Reaction Scheme:

+ Hydrazine monohydrate
(Ethanol, 70°C)

2-Fluoro-5-cyanobenzonitrile —> 3-Amino-1H-indazole-5-carbonitrile

Click to download full resolution via product page

A representative synthetic route.

Materials:

¢ 2-Fluoro-5-cyanobenzonitrile

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.sigmaaldrich.cn/CN/zh/technical-documents/technical-article/protein-biology/protein-expression/egf-egfr-signaling
https://parchem.com/chemical-supplier-distributor/3-amino-1h-indazole-5-carbonitrile-105498
https://chemuniverse.com/index.php?main_page=product_info&cPath=9&products_id=55934
https://chemuniverse.com/index.php?main_page=product_info&cPath=9&products_id=55934
https://chemuniverse.com/index.php?main_page=product_info&cPath=9&products_id=55934
https://www.chemicalbook.com/synthesis/3-amino-1h-indazole-4-carbonitrile.htm
https://www.bldpharm.com/products/89939-59-3.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC12421766/
https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/indazoles.shtm
https://www.benchchem.com/product/b1315072?utm_src=pdf-body
https://www.chemicalbook.com/synthesis/3-amino-1h-indazole-4-carbonitrile.htm
https://www.benchchem.com/product/b1315072?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1315072?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Hydrazine monohydrate (99%)

Ethanol

Ethyl acetate

Water

Anhydrous magnesium sulfate

Procedure:

o Dissolve 2-Fluoro-5-cyanobenzonitrile (1.0 equivalent) in ethanol in a reaction vessel.
e Add hydrazine monohydrate (3.0 equivalents) to the solution.

» Heat the reaction mixture at 70°C and monitor the reaction progress by Thin Layer
Chromatography (TLC).

e Upon completion, concentrate the reaction mixture under reduced pressure to remove the
solvent.

» Partition the residue between ethyl acetate and water.

o Separate the organic layer and wash it with water.

o Extract the aqueous layer with ethyl acetate.

o Combine all organic layers and dry over anhydrous magnesium sulfate.

» Evaporate the solvent under vacuum to yield 3-Amino-1H-indazole-5-carbonitrile as a
solid.

Spectral Data

While a specific, detailed spectral analysis for 3-Amino-1H-indazole-5-carbonitrile is not
readily available in all public literature, the expected spectral characteristics can be inferred
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from related structures. Commercial suppliers may provide compound-specific spectra upon
request.[8]

Spectroscopy Expected Characteristics

Aromatic protons in the range of 6 7.0-8.5 ppm.
1H NMR Broad singlet for the amino (NH2) protons. A

broad singlet for the indazole NH proton.

Signals for the carbonitrile carbon, aromatic
13C NMR _
carbons, and carbons of the pyrazole ring.

Characteristic peaks for N-H stretching of the
amino and indazole NH groups (around 3200-
3400 cm™1). A sharp peak for the nitrile (C=N)
stretching vibration (around 2220-2260 cm™1).

IR (Infrared)

A molecular ion peak corresponding to the
Mass Spectrometry (MS) molecular weight of the compound (158.16
g/mol).

Role in Drug Development and Signaling Pathways

The 3-aminoindazole scaffold is a privileged structure in medicinal chemistry, particularly in the
design of kinase inhibitors for cancer therapy.[9][10] Derivatives of 3-Amino-1H-indazole-5-
carbonitrile have been investigated as potent inhibitors of various receptor tyrosine kinases
(RTKs) and other key signaling proteins.

Kinase Inhibition

The 3-amino group of the indazole ring often acts as a hinge-binder, forming crucial hydrogen
bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition.[11]
This scaffold has been successfully utilized to develop inhibitors targeting the "DFG-out”
inactive conformation of kinases.[9][10]

Key Kinase Targets:

e Vascular Endothelial Growth Factor Receptor (VEGFR): 3-aminoindazole derivatives have
shown potent inhibitory activity against VEGFR-2, a key mediator of angiogenesis (the
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formation of new blood vessels), which is crucial for tumor growth and metastasis.[12][13]
[14]

o Epidermal Growth Factor Receptor (EGFR): The EGFR signaling pathway is frequently
dysregulated in various cancers, leading to uncontrolled cell proliferation and survival. 3-
aminoindazole-based inhibitors have been developed to target EGFR.[1][15][16]

e Bcr-Abl: In chronic myeloid leukemia (CML), the constitutively active Bcr-Abl fusion protein
drives cancer progression. 3-aminoindazole derivatives have been explored as inhibitors of
Bcr-Abl, including mutations that confer resistance to other therapies.[17][18][19][20][21]

The table below summarizes the inhibitory activity of selected 3-aminoindazole derivatives
against various kinases.

Compound Target Kinase ICs0 | ECso Reference

Compound 4 (3-
amino-1H-indazol-6-

] FLT3 5 nM (ECso) [9]
yl-benzamide
derivative)
PDGFRa-T674M 17 nM (ECso) [9]
Kit-T670I 198 nM (ECso) [9]
ABT-869 KDR (VEGFR-2) - [11]
cKIT - [11]
FLT3 - [11]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways
targeted by 3-aminoindazole derivatives.
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VEGFR-2 Signaling Pathway and Inhibition.
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EGFR Signaling Pathway and Inhibition.
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Bcr-Abl Signaling Pathway and Inhibition.

p53-MDM2 Pathway

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Its
activity is negatively regulated by MDM2, which targets p53 for degradation.[22][23][24] Some
small molecules can inhibit the p53-MDM2 interaction, leading to the stabilization and
activation of p53, which in turn can induce apoptosis in cancer cells. While direct evidence for
3-Amino-1H-indazole-5-carbonitrile in this pathway is limited, the broader class of nitrogen-

containing heterocyclic compounds has been explored for this purpose.[25][26]
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The p53-MDM2 Regulatory Pathway.

Conclusion

3-Amino-1H-indazole-5-carbonitrile is a valuable and versatile building block for the
synthesis of biologically active compounds. Its utility as a core scaffold for kinase inhibitors has
been demonstrated in the development of targeted cancer therapies. The synthetic accessibility
and the potential for diverse functionalization make it a compound of high interest for
researchers and professionals in the field of drug discovery and development. Further
exploration of its derivatives is likely to yield novel therapeutic agents with improved potency
and selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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